molecular formula C19H19ClN2O2 B13758082 5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone CAS No. 73603-54-0

5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone

Cat. No.: B13758082
CAS No.: 73603-54-0
M. Wt: 342.8 g/mol
InChI Key: CTPTUJYOIALGAE-UHFFFAOYSA-N
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Description

5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone is a synthetic organic compound that belongs to the class of benzoxazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone typically involves the reaction of a chlorinated benzoxazolone with a phenylpiperidine derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the chlorinated benzoxazolone ring, potentially leading to dechlorinated products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution could introduce new functional groups at the chloro position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2(3H)-benzoxazolone: A simpler analog without the phenylpiperidine moiety.

    3-(Phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone: Lacks the chloro substituent.

    5-Bromo-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone: A brominated analog.

Uniqueness

5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone is unique due to the presence of both the chloro and phenylpiperidine substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

73603-54-0

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

5-chloro-3-[phenyl(piperidin-1-yl)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C19H19ClN2O2/c20-15-9-10-17-16(13-15)22(19(23)24-17)18(14-7-3-1-4-8-14)21-11-5-2-6-12-21/h1,3-4,7-10,13,18H,2,5-6,11-12H2

InChI Key

CTPTUJYOIALGAE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)N3C4=C(C=CC(=C4)Cl)OC3=O

Origin of Product

United States

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